In Vitro Tocolytic Potency: Isoxsuprine is Approximately 10-Fold Less Potent than Ritodrine in Isolated Uterine Tissue
In a direct head-to-head comparison using isolated rat uterus preparations (19-20 days of gestation), ritodrine suppressed spontaneous movements and evoked contractile responses at concentrations of 10^-9 to 10^-6 M, whereas isoxsuprine required approximately 10-fold higher concentrations to achieve comparable suppression [1]. This quantitative difference in tocolytic potency was consistently observed across multiple experimental conditions and was further validated in vivo, where intravenous administration to pregnant rats and rabbits yielded the potency ranking: isoproterenol > ritodrine > isoxsuprine [1].
| Evidence Dimension | Tocolytic potency in isolated uterine smooth muscle |
|---|---|
| Target Compound Data | Active at higher concentration range (10-fold lower potency than ritodrine) |
| Comparator Or Baseline | Ritodrine (10-fold higher potency than isoxsuprine; effective at 10^-9 to 10^-6 M) |
| Quantified Difference | Approximately 10-fold difference in potency (ritodrine > isoxsuprine) |
| Conditions | Isolated rat uterus (19-20th days of gestation) spontaneous movements and evoked contractile responses |
Why This Matters
Researchers requiring maximal tocolytic potency in vitro should select ritodrine; isoxsuprine may be preferred when lower potency is desired or when investigating the role of alpha-adrenoceptor blockade in uterine relaxation.
- [1] Effects of ritodrine hydrochloride, a beta2-adrenoceptor stimulant, on uterine motilities in late pregnancy. Jpn J Pharmacol. 1983;33(4):713-720. View Source
